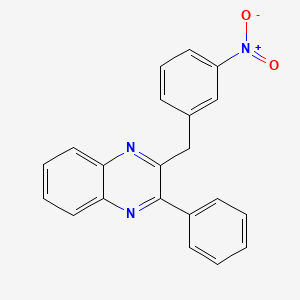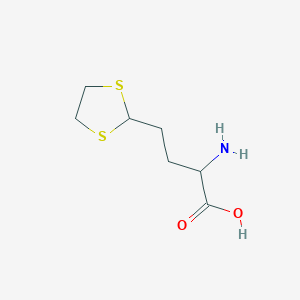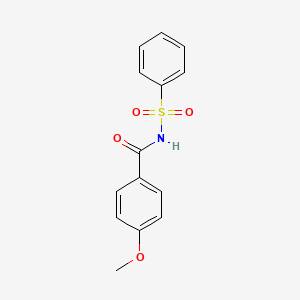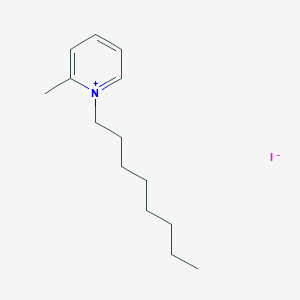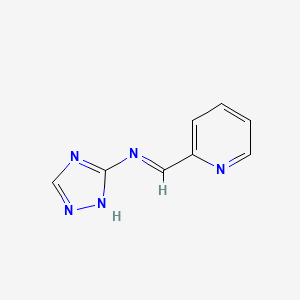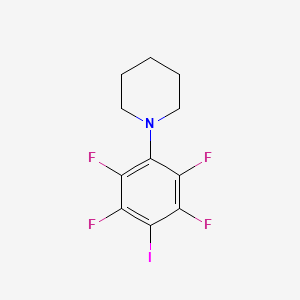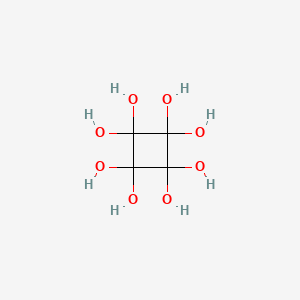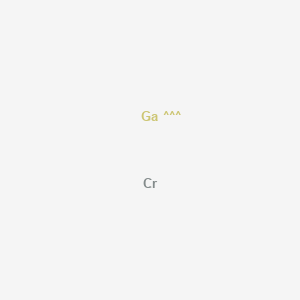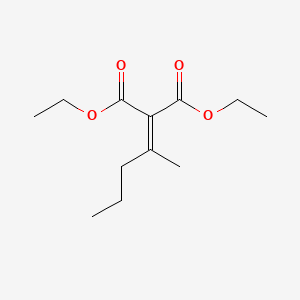
2-Furoic acid, 5-(chloromethyl)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furoic acid, 5-(chloromethyl)-, butyl ester is an organic compound that features a furan ring substituted with a chloromethyl group at the 5-position and a butyl ester group at the carboxylic acid position. This compound is part of the furoic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-(chloromethyl)-, butyl ester typically involves the esterification of 2-Furoic acid with butanol in the presence of an acid catalyst. The chloromethyl group can be introduced via chloromethylation of the furan ring using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The esterification and chloromethylation reactions are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid, 5-(chloromethyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furoic acid, 5-methyl-, butyl ester.
Substitution: 2-Furoic acid, 5-(substituted methyl)-, butyl ester derivatives.
Scientific Research Applications
2-Furoic acid, 5-(chloromethyl)-, butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Furoic acid, 5-(chloromethyl)-, butyl ester involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The furan ring can participate in various chemical transformations, contributing to the compound’s reactivity and potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Lacks the chloromethyl and butyl ester groups, making it less reactive in certain chemical reactions.
5-Chloromethyl-2-furancarboxylic acid: Similar structure but lacks the butyl ester group, affecting its solubility and reactivity.
2-Furoic acid, butyl ester: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.
Uniqueness
2-Furoic acid, 5-(chloromethyl)-, butyl ester is unique due to the presence of both the chloromethyl and butyl ester groups, which enhance its reactivity and solubility. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
CAS No. |
21893-86-7 |
|---|---|
Molecular Formula |
C10H13ClO3 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
butyl 5-(chloromethyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H13ClO3/c1-2-3-6-13-10(12)9-5-4-8(7-11)14-9/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
USECJSOQKIOKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(O1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


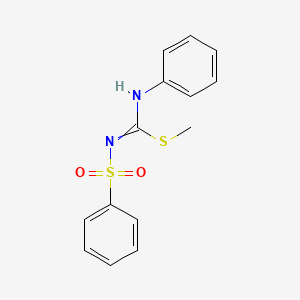
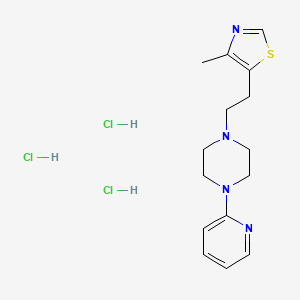
![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)
